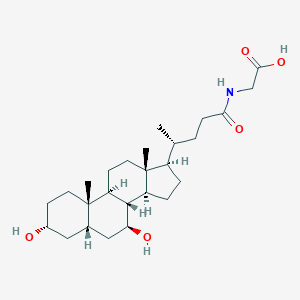

Acide glycoursodeoxycholique

Vue d'ensemble

Description

L'acide glycoursodeoxycholique est un conjugué d'acide biliaire secondaire-glycine formé par les microbes coliques et présent dans la bile des mammifères . Il s'agit d'un métabolite de l'acide ursodeoxycholique et il joue un rôle important dans la régulation des niveaux d'acides biliaires et la modification du microbiote intestinal .

Applications De Recherche Scientifique

Glycoursodeoxycholic acid has a wide range of scientific research applications:

Chemistry: It is used in the study of bile acid metabolism and its role in various biochemical pathways.

Biology: It is used to investigate the interactions between bile acids and gut microbiota.

Medicine: It has been studied for its potential therapeutic effects in treating metabolic disorders such as type 2 diabetes and atherosclerosis

Mécanisme D'action

Target of Action

Glycoursodeoxycholic acid (GUDCA) primarily targets the G-protein-coupled bile acid receptor, GPBAR1 (TGR5) . This receptor plays a crucial role in the regulation of bile acid metabolism and energy homeostasis . GUDCA also interacts with scavenger receptor A1 in macrophages, reducing the uptake of oxidized low-density lipoprotein and inhibiting foam cell formation .

Mode of Action

GUDCA’s interaction with its targets leads to several changes. It downregulates the expression of scavenger receptor A1, reducing the uptake of oxidized low-density lipoprotein and inhibiting the formation of foam cells . In addition, GUDCA activates the adipose G-protein-coupled bile acid receptor, GPBAR1 (TGR5), leading to the upregulation of the uncoupling protein UCP-1 .

Biochemical Pathways

GUDCA affects several biochemical pathways. It alters bile acid metabolism, leading to a higher level of taurolithocholic acid (TLCA) and an increase in the abundance of Bacteroides vulgatus . These changes result in the activation of the adipose G-protein-coupled bile acid receptor, GPBAR1 (TGR5), and the upregulation of the uncoupling protein UCP-1 . This results in an elevation of white adipose tissue thermogenesis .

Pharmacokinetics

It is known that gudca is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment

Result of Action

The action of GUDCA leads to several molecular and cellular effects. It improves cholesterol homeostasis and protects against atherosclerosis progression, as evidenced by reduced plaque area along with lipid deposition . It also ameliorates local chronic inflammation and elevates plaque stability . Furthermore, GUDCA has been found to attenuate diabetes by regulating bile acids level and altering gut microbiota and glycolipid metabolism .

Action Environment

The action of GUDCA is influenced by environmental factors, particularly the gut microbiota. GUDCA positively regulates gut microbiota by altering bile acid metabolism . Changes in bacterial genera (Alloprevotella, Parabacteroides, Turicibacter, and Alistipes) modulated by GUDCA have been correlated with the plaque area in mice aortas . This suggests that the gut microbiota plays a significant role in the efficacy and stability of GUDCA’s action.

Analyse Biochimique

Biochemical Properties

Glycoursodeoxycholic acid has been found to interact with various biomolecules. For instance, it has been shown to downregulate scavenger receptor A1 mRNA expression, reducing oxidized low-density lipoprotein uptake, and inhibiting macrophage foam cell formation .

Cellular Effects

Glycoursodeoxycholic acid has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to improve cholesterol homeostasis and protect against atherosclerosis progression as evidenced by reduced plaque area along with lipid deposition, ameliorated local chronic inflammation, and elevated plaque stability .

Molecular Mechanism

The molecular mechanism of action of Glycoursodeoxycholic acid involves its interaction with various biomolecules. It has been found to downregulate scavenger receptor A1 mRNA expression, reducing oxidized low-density lipoprotein uptake, and inhibiting macrophage foam cell formation .

Temporal Effects in Laboratory Settings

In laboratory settings, Glycoursodeoxycholic acid has been shown to have long-term effects on cellular function. For example, it has been found to improve cholesterol homeostasis and protect against atherosclerosis progression over a period of 18 weeks .

Dosage Effects in Animal Models

In animal models, the effects of Glycoursodeoxycholic acid have been found to vary with different dosages. For example, it has been found to improve cholesterol homeostasis and protect against atherosclerosis progression in apolipoprotein E– deficient mice when administered once daily .

Metabolic Pathways

Glycoursodeoxycholic acid is involved in various metabolic pathways. It has been found to positively regulate gut microbiota by altering bile acid metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide glycoursodeoxycholique est synthétisé par la conjugaison de l'acide ursodeoxycholique avec la glycine. Ce processus implique l'activation de l'acide ursodeoxycholique suivie de sa réaction avec la glycine dans des conditions spécifiques .

Méthodes de production industrielle

La production industrielle de l'this compound implique généralement des procédés de fermentation microbienne où des souches spécifiques de bactéries sont utilisées pour convertir l'acide ursodeoxycholique en sa forme conjuguée à la glycine .

Analyse Des Réactions Chimiques

Types de réactions

L'acide glycoursodeoxycholique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation de divers acides biliaires oxydés .

Applications de recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Biologie : Il est utilisé pour étudier les interactions entre les acides biliaires et le microbiote intestinal.

Médecine : Il a été étudié pour ses effets thérapeutiques potentiels dans le traitement de troubles métaboliques tels que le diabète de type 2 et l'athérosclérose

Mécanisme d'action

L'this compound exerce ses effets en régulant les niveaux d'acides biliaires et en modifiant la composition du microbiote intestinal . Il active le récepteur des acides biliaires couplé aux protéines G (GPBAR1 ou TGR5) et augmente l'expression de la protéine d'un couplage UCP-1, conduisant à une thermogenèse accrue dans le tissu adipeux blanc . En outre, il réduit les niveaux de cytokines inflammatoires et prévient les dommages et la mort cellulaires par la bilirubine non conjuguée .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide glycochenodeoxycholique : Un autre conjugué d'acide biliaire-glycine avec des propriétés similaires mais des voies métaboliques différentes.

Acide taurochenodeoxycholique : Un acide biliaire conjugué à la taurine avec des effets physiologiques distincts.

Acide taurolithocholique : Un autre acide biliaire conjugué à la taurine avec des rôles uniques dans le métabolisme des acides biliaires.

Unicité

L'acide glycoursodeoxycholique est unique en raison de son rôle spécifique dans la régulation du microbiote intestinal et de ses effets thérapeutiques potentiels dans les troubles métaboliques . Sa capacité à moduler le métabolisme des acides biliaires et à interagir avec le microbiote intestinal le distingue des autres composés similaires .

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-XROMFQGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862344 | |

| Record name | Glycoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00135 mg/mL | |

| Record name | Glycoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64480-66-6 | |

| Record name | Glycoursodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64480-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064480666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URSODEOXYCHOLYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF1G5J2X2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

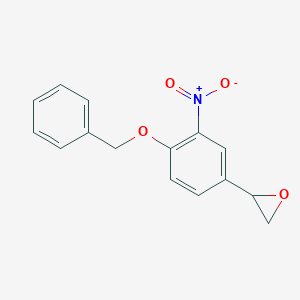

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)